4-((4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole
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Description
4-((4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a useful research compound. Its molecular formula is C16H19N7O3S and its molecular weight is 389.43. The purity is usually 95%.
BenchChem offers high-quality 4-((4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- This compound has shown promising in vitro anticoronavirus activity . Its structural variations on the phenyl moiety allow fine-tuning of biological properties toward antiviral effects.
- The same compound also exhibits antitumoral activity . It inhibits tubulin polymerization, which is crucial for cell division.
- Heterocyclic compounds like this one often possess antibacterial properties . Exploring its effectiveness against bacterial strains could be valuable.
- Pyrazole derivatives, including this compound, have been associated with anti-inflammatory properties . Investigate its impact on inflammatory pathways.
- The presence of heterocyclic rings often correlates with antioxidant activity . Evaluate its radical-scavenging abilities.
- Similar compounds have demonstrated anti-tubercular potential . Investigate its effects against Mycobacterium tuberculosis.
Antiviral Activity
Antitumoral Activity
Antibacterial Properties
Anti-Inflammatory Effects
Antioxidant Potential
Anti-Tubercular Activity
properties
IUPAC Name |
3,5-dimethyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]sulfonyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O3S/c1-12-16(13(2)26-20-12)27(24,25)22-10-8-21(9-11-22)14-4-5-15(19-18-14)23-7-3-6-17-23/h3-7H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULJOAHYATZGRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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